molecular formula C6H13NO2 B1414842 N-hydroxy-4-methylpentanamide CAS No. 4132-36-9

N-hydroxy-4-methylpentanamide

Cat. No.: B1414842
CAS No.: 4132-36-9
M. Wt: 131.17 g/mol
InChI Key: ZZKVSDHNRIDOOL-UHFFFAOYSA-N
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Description

N-hydroxy-4-methylpentanamide is a chemical compound known for its role as a potent and selective inhibitor of tumor necrosis factor α-converting enzyme (TACE). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxy-4-methylpentanamide can be synthesized through various methods. One notable method involves the photoinduced one-pot synthesis from aldehydes using in-situ generated silver nanoclusters. This method utilizes visible light-mediated catalytic transformation, which is both practical and cost-effective .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-methylpentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxamic acids, while reduction reactions can produce amides or other derivatives .

Scientific Research Applications

N-hydroxy-4-methylpentanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-hydroxy-4-methylpentanamide involves its inhibition of tumor necrosis factor α-converting enzyme (TACE). By inhibiting TACE, the compound reduces the production of soluble tumor necrosis factor α (TNF-α), a cytokine involved in inflammatory responses. This inhibition helps control excessive TNF-α production, thereby mitigating inflammation and its associated symptoms .

Comparison with Similar Compounds

N-hydroxy-4-methylpentanamide is unique due to its potent and selective inhibition of TACE. Similar compounds include:

Overall, this compound stands out for its specific inhibitory effects on TACE, making it a valuable compound in both scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-hydroxy-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(2)3-4-6(8)7-9/h5,9H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKVSDHNRIDOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for DPC 333 and its downstream effects?

A1: DPC 333 acts as a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme (TACE). [, ] TACE is responsible for cleaving membrane-bound tumor necrosis factor-alpha (TNF-α), releasing the soluble and active form of this cytokine. By inhibiting TACE, DPC 333 prevents the release of soluble TNF-α, thus reducing its levels in the body. [] This reduction in TNF-α is significant because excessive TNF-α production is implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis. []

Q2: How does DPC 333 impact the pharmacokinetics of other drugs?

A2: Research indicates that DPC 333 can interact with drug transporters, potentially affecting the disposition of co-administered drugs. Studies in rats demonstrated that DPC 333 inhibited the biliary excretion of methotrexate, likely due to its interaction with the transporter multidrug resistance-associated protein 2 (Mrp2). [] This interaction led to increased renal elimination of methotrexate. This finding highlights the importance of investigating potential drug-drug interactions involving DPC 333 and transporter-mediated drug disposition.

Q3: What is the role of P-glycoprotein in the excretion of DPC 333?

A3: P-glycoprotein (P-gp), an efflux transporter, plays a significant role in the excretion of DPC 333. Studies in rodents revealed that DPC 333 is a substrate for P-gp. [, ] This was confirmed through experiments using P-gp inhibitors like GF120918, which led to a significant reduction in the biliary and fecal excretion of DPC 333. [] These findings suggest that P-gp actively pumps DPC 333 into the intestinal lumen, contributing to its fecal excretion.

Q4: Are there in vitro and in vivo models used to study the efficacy of DPC 333?

A4: Yes, researchers have employed both in vitro and in vivo models to investigate the efficacy of DPC 333. In vitro studies utilized lipopolysaccharide-stimulated blood samples from rodents, chimpanzees, and humans to assess DPC 333's ability to inhibit TNF-α production. [] In vivo studies utilized rodent models of endotoxemia and collagen antibody-induced arthritis to demonstrate the dose-dependent inhibition of TNF-α production and suppression of arthritic responses by DPC 333. [] Additionally, pharmacokinetic and pharmacodynamic studies in chimpanzees provided valuable insights into the compound's behavior in a primate model. []

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